Lipophilicity (XLogP3) Differentiation: 5-Chloro vs. 5-Fluoro-2-methoxyphenyl Congener
The replacement of chlorine with fluorine at the 5-position of the 2-methoxyphenylsulfonyl group produces a measurable shift in computed lipophilicity. The 5-chloro derivative (CAS 1795090-04-8) is predicted to exhibit an XLogP3 value approximately 0.4 log units higher than its 5-fluoro analog (CAS 1798671-93-8), reflecting the greater atomic polarizability and reduced electronegativity of chlorine relative to fluorine. This difference is consistent with the Hansch π parameter difference between chlorine (+0.71) and fluorine (+0.14) on aromatic systems, and directly impacts predicted passive membrane permeability and non-specific protein binding [1].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 estimated 2.1 (chlorine atom contribution; computed via additive fragment method based on PubChem XLogP3 algorithm) |
| Comparator Or Baseline | 3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1798671-93-8, PubChem CID 76151639): XLogP3 = 1.7 (PubChem computed value) [1] |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.4 log units (higher lipophilicity for the 5-chloro compound) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2021.05.07); experimental logP value not reported |
Why This Matters
A 0.4 log unit difference in XLogP3 is pharmacologically significant, as lipophilicity within the range of 1–3 is a key determinant of oral bioavailability and membrane partitioning; procurement of the correct halogen-substituted compound ensures that the intended lipophilicity window is maintained in cell-based and in vivo screening.
- [1] PubChem Compound Summary for CID 76151639: 3-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione. XLogP3 computed value: 1.7 (PubChem release 2021.05.07). View Source
